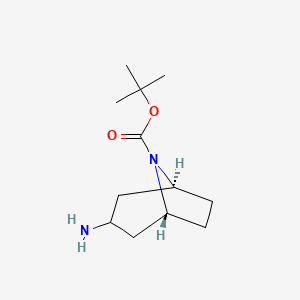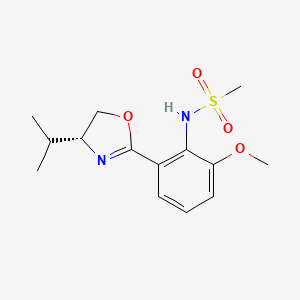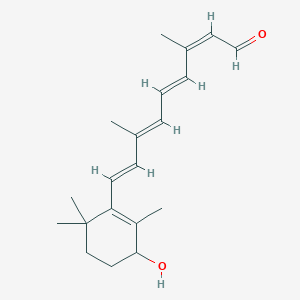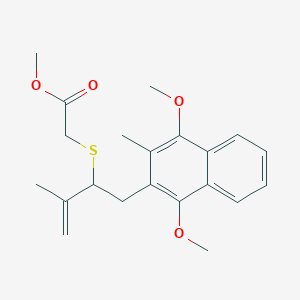
Paliperidone Palmitate N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paliperidone Palmitate N-Oxide is an impurity standard of Paliperidone . Paliperidone is an antipsychotic medication used to treat a range of mental health conditions, primarily schizophrenia and schizoaffective disorder . It is sold under the brand name Invega . The molecular formula of Paliperidone Palmitate N-Oxide is C39H57FN4O5 and its molecular weight is 680.89 .
Synthesis Analysis
The synthesis of Paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base .
Molecular Structure Analysis
Paliperidone Palmitate crystallizes in space group P 2 1 / c with a = 34.415 40(35), b = 10.093 49(7), c = 10.904 92(9) Å, β = 94.3917(9)°, V = 3776.94 (6) Å 3, and Z = 4 .
Chemical Reactions Analysis
The mechanism of Paliperidone in vitro release is a reactive dissolution, i.e., dissolution of solid particles of Paliperidone Palmitate to the surrounding medium followed by conversion to Paliperidone in the liquid phase .
Physical And Chemical Properties Analysis
Paliperidone Palmitate has a higher surface free energy (SFE). More small particles are attached to the Paliperidone Palmitate surface under the influence of crystallization temperature . Different crystallization processes do not change the crystal of Paliperidone Palmitate, but change the crystallinity of Paliperidone Palmitate .
科学的研究の応用
Physico-Chemical Characterization
Paliperidone Palmitate N-Oxide has been characterized in terms of its physico-chemical properties . The study involved compatibility studies of paliperidone with its excipients like HPMC, lactose, magnesium stearate, talc, and microcrystalline cellulose . Techniques such as FTIR spectrophotometry, Scanning electron microscopy, X-ray diffraction, and Differential scanning calorimetry were used . The results showed no interactions of the drug with selected excipients, indicating its compatibility .
Formulation Development
Paliperidone Palmitate N-Oxide has been used in the development of pharmaceutical formulations . The surface topography and texture of the formulations were examined using Scanning Electron Microscopy (SEM) .
Nanocomplex Fabrication
Research has been conducted on the fabrication of a Paliperidone Palmitate-Loaded Zein-Maltodextrin Nanocomplex . The nanocomplex was synthesized using an anti-solvent precipitation technique . The inclusion of polysaccharides resulted in spherical stable optimized nanocomplexes with a small particle size and an acceptable zeta potential .
Drug Delivery
The Zein-Maltodextrin Nanocomplex of Paliperidone Palmitate N-Oxide has been studied for its potential in drug delivery . The nanocomplex showed sustained release in vitro, indicating its potential for delivering antipsychotic drugs .
Stability Studies
The stability of the Paliperidone Palmitate-Loaded Zein-Maltodextrin Nanocomplex has been studied . The nanocomplex remained stable in long-term storage .
Clinical Trials
Paliperidone Palmitate N-Oxide has been studied in clinical trials . More patients in the placebo group discontinued because of lack of efficacy than in the paliperidone palmitate treatment groups .
作用機序
Target of Action
Paliperidone Palmitate N-Oxide primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The compound also shows activity as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Mode of Action
It is believed to act via a similar pathway to risperidone . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may explain some of the other effects of the drug .
Biochemical Pathways
The biochemical pathways affected by Paliperidone Palmitate N-Oxide are primarily those involving dopamine and serotonin neurotransmission . By antagonizing these receptors, the compound can alter the neurotransmission pathways and their downstream effects, potentially leading to an improvement in the symptoms of conditions like schizophrenia .
Pharmacokinetics
The pharmacokinetics of Paliperidone Palmitate N-Oxide involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits flip-flop kinetics, where the apparent half-life is controlled by the absorption rate constant . It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . The compound is excreted primarily in urine (80%; 59% as unchanged drug) and feces (11%) .
Result of Action
The molecular and cellular effects of Paliperidone Palmitate N-Oxide’s action primarily involve the antagonism of D2 and 5HT2A receptors . This antagonism can lead to changes in neurotransmission, which may result in an improvement in the symptoms of conditions like schizophrenia .
Action Environment
The action of Paliperidone Palmitate N-Oxide can be influenced by various environmental factors. For instance, the crystallization process can affect the nature of the compound, which in turn can influence its in vitro and in vivo behaviors . Furthermore, factors such as body mass index (BMI), creatinine clearance (CLCR), injection site, injection volume, and needle length can influence the pharmacokinetics of the compound .
Safety and Hazards
将来の方向性
The efficacy of a twice-yearly dosing regimen of Paliperidone Palmitate 6-month (PP6M) was noninferior to that of Paliperidone Palmitate 3-month (PP3M) in preventing relapse in patients with schizophrenia adequately treated with PP1M or PP3M . This information can potentially improve clinicians’ judgment of treatment choices, clinical response, and patient selection in routine care .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Palmitate N-Oxide involves the oxidation of Paliperidone Palmitate to form the N-oxide derivative.", "Starting Materials": [ "Paliperidone Palmitate", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Paliperidone Palmitate in a suitable solvent (e.g. dichloromethane)", "Add the oxidizing agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 2-4 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product (Paliperidone Palmitate N-Oxide)" ] } | |
CAS番号 |
1404053-60-6 |
分子式 |
C₃₉H₅₇FN₄O₅ |
分子量 |
680.89 |
同義語 |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)


![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

